4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE
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Overview
Description
4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a benzothiadiazole core with a triazinoindole moiety, linked via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Triazinoindole Moiety: This step involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol.
Introduction of the Phenylethyl Group: The triazinoindole intermediate is then reacted with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to introduce the phenylethyl group.
Formation of the Benzothiadiazole Core: The final step involves the coupling of the triazinoindole derivative with 4-nitro-2,1,3-benzothiadiazole under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions can be employed for the reduction of the nitro group.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other electrophiles onto the benzothiadiazole core.
Scientific Research Applications
4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: A precursor in the synthesis of the target compound.
2,1,3-Benzothiadiazole Derivatives: Compounds with similar core structures but different substituents, used in various applications.
Uniqueness
4-NITRO-6-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}-2,1,3-BENZOTHIADIAZOLE stands out due to its combination of a triazinoindole moiety with a benzothiadiazole core, linked via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
4-nitro-6-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7O2S2/c31-30(32)19-13-15(12-17-21(19)28-34-27-17)33-23-24-22-20(25-26-23)16-8-4-5-9-18(16)29(22)11-10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJPMPNYOVTIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SC5=CC6=NSN=C6C(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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